6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Overview
Description
6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C9H14N2S It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- 2-Methyl-1,3-benzothiazol-6-amine
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
Uniqueness
6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H14N2S |
---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H14N2S/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h6H,2-5H2,1H3,(H2,10,11) |
InChI Key |
IQLLIONGOOBBMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
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